N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-6(9-4-1-2-4)5-7-3-8-10-5/h3-4H,1-2H2,(H,9,11)(H,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGIZOUEWEFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 1,2,4-triazole-5-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted triazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer activity, showing potential in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural Analogues in the 1,2,4-Triazole Carboxamide Family
1-Heptanoyl-1H-1,2,4-triazole-5-carboxamide (CAS: 62735-18-6)
- Structure: Acylated with a heptanoyl group instead of cyclopropyl.
- Properties :
- Applications : Primarily used in coordination chemistry for ligand design.
1-(Cyclohexylcarbonyl)-1H-1,2,4-triazole-5-carboxamide (CAS: 62735-24-4)
- Structure : Cyclohexylcarbonyl substituent introduces bulkier steric hindrance.
- Properties: Reduced rotational freedom (6 rotatable bonds) compared to the cyclopropyl derivative (3 rotatable bonds). Potential for enhanced stability in catalytic applications due to rigid conformation .
3-Bromo-1H-1,2,4-triazole-5-carboxamide
- Structure : Bromine substitution at position 3.
- Properties: Increased molecular weight (224.13 g/mol) and halogen-mediated reactivity, suitable for cross-coupling reactions . Lower hydrogen-bonding capacity (1 donor vs. 2 in the cyclopropyl analogue).
Comparison with 1,2,3-Triazole Carboxamide Derivatives
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structure : 1,2,3-triazole isomer with aryl substituents.
- Properties :
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
Pyrazole Carboxamide Analogues
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide
- Structure : Pyrazole core instead of triazole.
- Higher melting points (133–183°C) due to rigid aryl substitutions, as seen in derivatives like 3a–3p .
Biological Activity
N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Target of Action
this compound primarily targets various biochemical pathways involved in fungal growth inhibition and has shown potential as an antimicrobial agent. Its mechanism of action is similar to other triazole derivatives, which often inhibit the mitochondrial respiratory chain in fungi, leading to cell death.
Biochemical Pathways
The compound may influence multiple pathways, including those related to neurotransmission and inflammation. For instance, triazole derivatives have been shown to modulate the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests that this compound could have anti-inflammatory properties alongside its antimicrobial effects.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability. The compound has a polar surface area of 71 Ų and a logP value of -0.93, suggesting favorable solubility characteristics that enhance its absorption and distribution within biological systems.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | Cyclopropyl group enhances stability and bioavailability |
| 1,2,3-Triazole-4-carboxamide | Anticancer and antimicrobial | Different potency and selectivity |
| 1,2,4-Triazole-3-carboxamide | Similar activities but varied efficacy | Distinct structural characteristics |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of triazole derivatives in various biological contexts:
- Antimicrobial Activity : A study demonstrated that triazole compounds exhibit significant antibacterial properties against Bacillus subtilis and other resistant strains. The introduction of specific substituents can enhance their activity against these pathogens .
- Anti-inflammatory Effects : Research indicated that certain triazoles could inhibit pro-inflammatory cytokines effectively. For example, compounds from the triazole series were shown to reduce levels of nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages .
- Anticancer Properties : In vitro studies have revealed that some triazoles can induce cell cycle arrest in cancer cell lines by targeting microtubule dynamics. This mechanism suggests potential applications in cancer therapy .
Q & A
Q. How to refine X-ray crystallography data using SHELX software?
- Methodological Answer : Process diffraction data with SHELXC/D for phase determination. Use SHELXL for least-squares refinement, adjusting parameters like occupancy and anisotropic displacement. Validate with R-factors (target < 0.05) and electron density maps. Cross-check with PLATON for twinning or disorder analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
